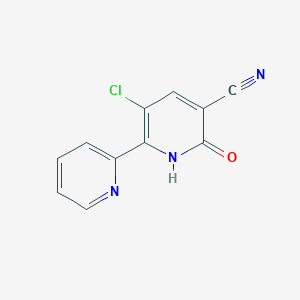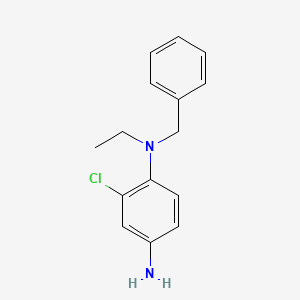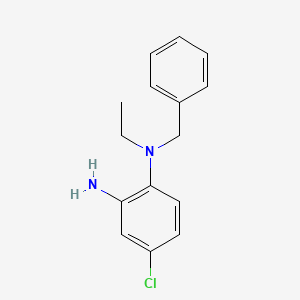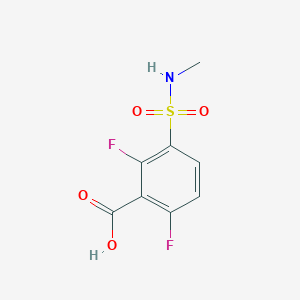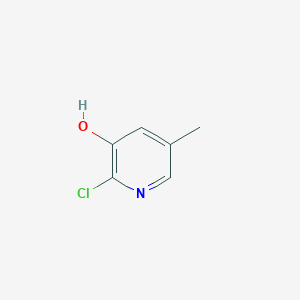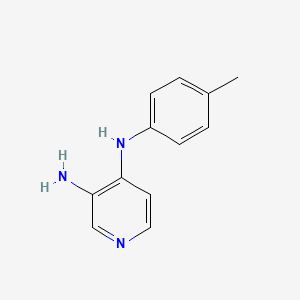
1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. For instance, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms, is a common structure in many bioactive molecules . The structure of these molecules can be explored efficiently due to sp3-hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can vary widely. For instance, the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step can lead to the formation of certain derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For related compounds, properties such as boiling point, melting point, and density can be determined .Scientific Research Applications
Structural and Spectral Investigations
Research has delved into the structural and spectral characteristics of related pyrazole carboxylic acid derivatives. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied for its structural properties using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. Such studies are crucial for understanding the molecular configuration and electronic properties of these compounds, which can be fundamental for various scientific applications (Viveka et al., 2016).
Functionalization Reactions
Another area of research focuses on the functionalization reactions of pyrazole carboxylic acids and their derivatives. These reactions are essential for creating new compounds with potentially useful properties. For example, studies have been conducted on the reaction mechanisms of pyrazole-3-carboxylic acid with various aminophenol derivatives, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006).
Coordination Complexes and Crystal Structures
Pyrazole-dicarboxylate acid derivatives have been used to synthesize novel coordination complexes with metals like Cu and Co. The crystal structures of these complexes offer insights into the potential for these compounds in materials science and coordination chemistry (Radi et al., 2015).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives are crucial for expanding the scope of their applications in scientific research. For example, new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids were synthesized and characterized, which included molecular docking studies to predict their binding interactions with target proteins (Reddy et al., 2022).
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. This application is significant in industrial settings where corrosion resistance is crucial (Herrag et al., 2007).
Safety and Hazards
Future Directions
The future directions in the study of pyrazole derivatives and related compounds could involve the design of new compounds with different biological profiles . This could be guided by the synthesis strategies used, the influence of steric factors on biological activity, and the different binding modes to enantioselective proteins .
properties
IUPAC Name |
2-methyl-5-(2-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-3-4-6-9(8)10-7-11(12(15)16)14(2)13-10/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINZRIOXUAXYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197536 | |
| Record name | 1-Methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1170129-59-5 | |
| Record name | 1-Methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170129-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



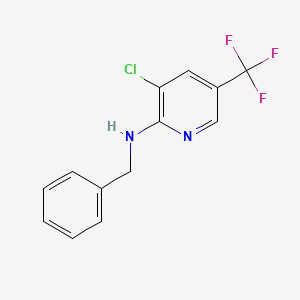
![4-[(4-Chlorophenyl)amino]benzonitrile](/img/structure/B1415038.png)
